(3,4-Difluorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Description

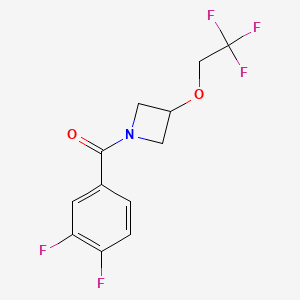

This compound features a methanone core linked to a 3,4-difluorophenyl group and a 3-(2,2,2-trifluoroethoxy)azetidine moiety. The azetidine ring, a strained four-membered heterocycle, introduces conformational rigidity, while the fluorine substituents enhance metabolic stability and lipophilicity—a hallmark of many bioactive fluorinated compounds .

Properties

IUPAC Name |

(3,4-difluorophenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F5NO2/c13-9-2-1-7(3-10(9)14)11(19)18-4-8(5-18)20-6-12(15,16)17/h1-3,8H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMSLELSSHQMBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone typically involves multiple steps:

Formation of the Azetidinone Ring: The azetidinone ring can be synthesized via a cyclization reaction involving an appropriate β-lactam precursor.

Introduction of the Trifluoroethoxy Group: This step often involves the reaction of the azetidinone with a trifluoroethanol derivative under basic conditions.

Attachment of the Difluorophenyl Group: The final step involves the coupling of the difluorophenyl group to the azetidinone ring, which can be achieved through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azetidinone ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring, potentially converting it to an alcohol.

Substitution: The aromatic difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Oxidized derivatives of the azetidinone ring.

Reduction: Alcohol derivatives of the azetidinone ring.

Substitution: Various substituted difluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3,4-Difluorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorinated groups on biological activity. Its structural features make it a valuable tool for probing enzyme interactions and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The azetidinone ring can act as a scaffold, facilitating the interaction with active sites of enzymes or receptors, thereby influencing their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table highlights key structural and synthetic differences between the target compound and analogs from the provided evidence:

Key Observations:

- Core Heterocycles : The target compound’s azetidine is distinct from triazoles () or pyridine/benzimidazole systems (). Azetidines are less common in the literature reviewed but offer unique steric and electronic profiles due to ring strain .

- Fluorination Patterns : While the target uses 3,4-difluorophenyl, analogs like those in and employ 2,4-difluorophenyl. The position of fluorine atoms can drastically alter electronic properties and binding interactions .

- Trifluoroethoxy Group: Shared with lansoprazole (), this group enhances electronegativity and may improve membrane permeability compared to non-fluorinated alkoxy chains .

Physicochemical and Pharmacological Implications

- Metabolic Stability : Fluorine’s inductive effects reduce oxidative metabolism, a trait observed in fluorinated drugs like voriconazole (related to ) .

- Electronic Effects: The electron-withdrawing trifluoroethoxy group may polarize the methanone carbonyl, affecting hydrogen-bonding interactions in biological systems .

Biological Activity

The compound (3,4-Difluorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a novel synthetic derivative featuring a difluorophenyl moiety and an azetidinone structure. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, focusing on its cytotoxic properties and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the azetidinone ring and subsequent functional group modifications. The synthesis pathways often utilize starting materials derived from commercially available precursors.

Cytotoxicity

Recent studies have demonstrated that compounds similar to This compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of azetidinones have shown promising results in inhibiting tubulin polymerization at the colchicine binding site, which is crucial for cell division and proliferation .

In vitro evaluations have indicated that certain azetidinone derivatives possess cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action is believed to involve disruption of microtubule dynamics, leading to apoptosis in cancer cells .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 8g | MCF-7 | 5.0 | Tubulin inhibition |

| 8j | HCT-116 | 4.2 | Tubulin inhibition |

| 8n | MCF-7 | 3.8 | Tubulin inhibition |

| 8o | HCT-116 | 4.5 | Tubulin inhibition |

Antioxidative Properties

In addition to cytotoxicity, some derivatives have been evaluated for antioxidative properties. Antioxidants play a critical role in mitigating oxidative stress in cells, which can contribute to cancer progression. Research indicates that certain modifications to the azetidinone structure can enhance antioxidative activity without compromising cytotoxic effects .

Case Study 1: Inhibition of Tumor Growth

A study conducted on a series of azetidinone derivatives demonstrated that compounds with similar structures to This compound significantly inhibited tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing biological activity and reducing side effects associated with traditional chemotherapeutics .

Case Study 2: Mechanistic Insights

Molecular modeling studies have provided insights into the binding interactions between azetidinone derivatives and tubulin. These studies suggest that the trifluoroethoxy group may enhance binding affinity through hydrophobic interactions, thereby increasing the efficacy of these compounds as potential anticancer agents .

Q & A

Q. What are the optimal synthetic routes for (3,4-Difluorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, and how can reaction conditions be systematically optimized?

Answer: The synthesis typically involves coupling a 3,4-difluorobenzoyl chloride derivative with a 3-(2,2,2-trifluoroethoxy)azetidine precursor. Key steps include:

- Azetidine Functionalization: Introduce the trifluoroethoxy group via nucleophilic substitution (e.g., using NaH/THF and trifluoroethyl iodide) .

- Coupling Reaction: Use Schlenk techniques under inert atmosphere with coupling agents like EDCI/HOBt in DCM or DMF .

- Optimization Variables: Test temperature (0–40°C), solvent polarity (DCM vs. DMF), and stoichiometry (1:1 to 1:1.2 molar ratios). Monitor yield via HPLC or LC-MS, and purity via H/F NMR .

Q. How can structural confirmation of this compound be achieved using spectroscopic and computational methods?

Answer:

- NMR Analysis: Use H NMR to confirm azetidine ring protons (δ 3.5–4.5 ppm) and F NMR for difluorophenyl (δ -110 to -120 ppm) and trifluoroethoxy (δ -75 ppm) groups .

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF for molecular ion validation (expected [M+H] ~346.1 Da).

- Computational Validation: Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (B3LYP/6-31G* basis set) .

Q. What solvent systems and chromatographic techniques are effective for purifying this compound?

Answer:

- Solubility Profile: Soluble in DCM, THF, and DMF; poorly soluble in water or hexane.

- Column Chromatography: Use silica gel with gradient elution (hexane:EtOAc 8:2 → 6:4). For polar impurities, employ reverse-phase C18 columns (MeCN:HO 70:30) .

- Recrystallization: Optimize in EtOAc/hexane mixtures at -20°C for high-purity crystals .

Advanced Research Questions

Q. How does the trifluoroethoxy group influence the compound’s electronic properties and reactivity?

Answer:

- Electron-Withdrawing Effect: The -CF group lowers electron density on the azetidine nitrogen, reducing nucleophilicity and altering reaction pathways (e.g., slower SN2 kinetics) .

- Steric Effects: The trifluoroethoxy group introduces steric hindrance, impacting binding to biological targets (e.g., enzyme active sites). Quantify via X-ray crystallography or molecular docking .

- Metabolic Stability: Fluorine atoms enhance resistance to oxidative metabolism, assessed via in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

- Assay Variability: Standardize protocols (e.g., IC measurements using identical cell lines and ATP concentrations) .

- Solubility Artifacts: Use DMSO controls ≤0.1% to avoid false negatives in cell-based assays.

- Data Reconciliation: Apply multivariate analysis (PCA) to isolate variables like batch purity or storage conditions .

Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?

Answer:

- Analog Design: Replace difluorophenyl with 3,4-dichlorophenyl or modify the azetidine ring to pyrrolidine. Synthesize via parallel library synthesis .

- Biological Testing: Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.

- QSAR Modeling: Correlate logP, polar surface area, and steric parameters with activity using CoMFA or machine learning .

Q. What mechanistic insights exist for the compound’s reactivity in cross-coupling reactions?

Answer:

- Pd-Catalyzed Coupling: The azetidine nitrogen may coordinate Pd(0), requiring bulky ligands (e.g., XPhos) to prevent deactivation. Monitor via P NMR .

- Side Reactions: Competing elimination (e.g., azetidine ring opening) occurs under basic conditions. Suppress by using mild bases (KCO) and low temperatures .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction: Use SwissADME or ADMETlab to estimate bioavailability (%F ≈ 65–75%), BBB permeability (logBB < -1), and CYP450 inhibition .

- MD Simulations: Simulate binding to serum albumin (PDB:1BM0) to predict plasma half-life .

Q. What analytical techniques detect degradation products under accelerated stability conditions?

Answer:

- Forced Degradation: Expose to 40°C/75% RH for 4 weeks. Analyze via UPLC-QTOF to identify hydrolyzed (loss of trifluoroethoxy) or oxidized (hydroxyl derivatives) products .

- Stability-Indicating Methods: Develop a gradient HPLC method (USP L7 column, 0.1% TFA in HO/MeCN) with resolution >2.0 between parent and degradants .

Q. How does the compound’s solid-state form (polymorph, hydrate) impact physicochemical properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.